2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
Overview
Description
2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexanol core substituted with a methoxyphenyl group and a bis(phenylmethyl)amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexanol core: This can be achieved through the hydrogenation of phenol derivatives under specific conditions.
Introduction of the methoxyphenyl group: This step involves electrophilic aromatic substitution reactions, where methoxy groups are introduced to the phenyl ring.
Attachment of the bis(phenylmethyl)amino group: This step involves nucleophilic substitution reactions, where the amino group is introduced to the cyclohexanol core.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to ensure optimal reaction rates.
Catalysts and solvents: Selected to enhance reaction efficiency and product isolation.
Purification methods: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols or amines.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme inhibition: Inhibiting the activity of specific enzymes, thereby modulating biochemical pathways.
Modulation of ion channels: Affecting the function of ion channels, leading to changes in cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
2-((Bis(phenylmethyl)amino)methyl)-1-(4-methoxyphenyl)cyclohexanol hydrochloride: Similar structure but with a different position of the methoxy group.
2-((Bis(phenylmethyl)amino)methyl)-1-(3-ethoxyphenyl)cyclohexanol hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2.ClH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXEKFTYNJEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984654 | |
Record name | 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66170-21-6 | |
Record name | E445 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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